Eicosadienoic Acid

Description

Classification and Isomeric Forms of Eicosadienoic Acid

The classification of this compound is primarily based on the position of its double bonds, leading to various isomers with distinct properties and biological significance.

The most common form of this compound is the omega-6 isomer, where the first double bond from the methyl end of the fatty acid is located at the sixth carbon. wikidoc.orgscienceofcooking.com This is often denoted as 20:2n-6. wikidoc.org

∆11,14-Eicosadienoic Acid (11Z,14Z-eicosadienoic acid): This specific isomer, also known as dihomo-linoleic acid, has its double bonds at the 11th and 14th carbon positions, with both in the cis (Z) configuration. researchgate.netwikipedia.orgnih.gov It is considered a rare, naturally occurring n-6 PUFA found mainly in animal tissues. researchgate.netmedchemexpress.comnih.gov It is an elongation product of linoleic acid. researchgate.netnih.gov This isomer has been noted for its potential to influence the metabolism of other polyunsaturated fatty acids and modulate inflammatory responses. researchgate.netnih.gov It is found in modest concentrations in the seed oils of plants like Cruciferae, Ranunculaceae, and Pinaceae, as well as in human breast milk. wikipedia.org

5Z,8Z-Eicosadienoic Acid: This is another isomer of this compound with double bonds at the 5th and 8th carbon positions. ontosight.aiangenechemical.com It is also referred to as meanjinic acid and is an analog of arachidonic acid. ontosight.aiscbt.com

Beyond the common omega-6 forms, other isomers of this compound exist, differing in the location and geometry of their double bonds, or containing structural modifications.

5Z,9Z-Eicosadienoic Acid: This isomer has double bonds at the 5th and 9th positions. nih.govnih.gov Research has demonstrated its synthesis and potential as a human topoisomerase I inhibitor. rsc.orgresearchgate.net

7,7-Dimethyl-5,8-eicosadienoic Acid: This is a synthetic, non-metabolizable analog of this compound. medchemexpress.comontosight.ai It features two methyl groups at the 7th carbon position and is known to be an inhibitor of phospholipase A2. medchemexpress.comsigmaaldrich.com

Omega-6 this compound (e.g., ∆11,14-20:2, 20:2n-6, 5Z,8Z-eicosadienoic acid, 11Z,14Z-eicosadienoic acid)

Contextualization within Polyunsaturated Fatty Acid (PUFA) Landscape

This compound is an integral part of the polyunsaturated fatty acid (PUFA) family, which is characterized by the presence of multiple double bonds in the hydrocarbon chain. wikipedia.orgontosight.ai

This compound is metabolically linked to the essential fatty acid linoleic acid (LA), an omega-6 fatty acid that cannot be synthesized by the human body and must be obtained from the diet. nih.govoregonstate.edu Specifically, 11,14-eicosadienoic acid is formed through the elongation of linoleic acid. researchgate.netnih.gov This places this compound within the omega-6 fatty acid metabolic pathway. wikidoc.org Alpha-linolenic acid (ALA) is the parent fatty acid of the omega-3 series. oregonstate.edu Both LA and ALA are precursors for longer-chain PUFAs and compete for the same enzymes in their metabolic pathways. oregonstate.edu

This compound can be further metabolized to other significant bioactive lipids. For instance, it can be converted to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). researchgate.netnih.gov These longer-chain omega-6 fatty acids are precursors to eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govwikipedia.orgskinident.world These molecules are critical in regulating inflammation, immune responses, and other physiological processes. nih.govfrontiersin.org Some studies have also identified this compound itself as a metabolite that can lead to the formation of arachidonic acid and subsequently eicosanoids. nih.gov

Relation to Essential Fatty Acids: Linoleic Acid (LA) and Alpha-Linolenic Acid (ALA)

Historical Perspective of this compound Research

While essential fatty acids like linoleic acid have been studied for a longer period, dedicated research into specific isomers of this compound is more recent. caringsunshine.com Historically, the benefits of diets rich in plant-based oils containing various fatty acids, including this compound, have been recognized in traditional nutrition. caringsunshine.com However, the isolation and detailed study of this compound's specific metabolic roles and effects have gained more attention in recent scientific investigations. researchgate.netcaringsunshine.com Much of the early understanding was in the context of it being a minor fatty acid found in certain animal and plant sources. wikipedia.org More recent research has begun to uncover its potential to modulate inflammatory pathways and its association with various health outcomes. researchgate.netnih.govplos.org

Structure

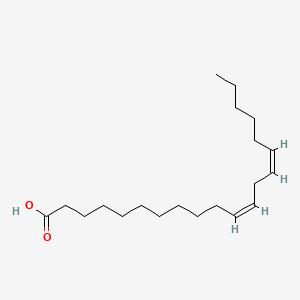

2D Structure

Properties

IUPAC Name |

(11Z,14Z)-icosa-11,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXIVVZCUAHUJO-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912353 | |

| Record name | (Z,Z)-11,14-Eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5598-38-9 | |

| Record name | Homo-γ-linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homo-gamma-linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-11,14-Eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Production of Eicosadienoic Acid

De Novo Synthesis Pathways

De novo synthesis is the creation of complex molecules from simple precursors. In the context of fatty acids, this process builds the carbon chain from smaller units. While mammals cannot synthesize essential fatty acids like linoleic acid de novo, some organisms, such as the American cockroach (Periplaneta americana), have demonstrated the ability to produce eicosadienoic acid through this pathway. nih.gov Studies have shown the incorporation of [1-¹⁴C]acetate into various polyunsaturated fatty acids, including 11,14-eicosadienoic acid, within these insects, confirming its de novo biosynthesis. nih.govnih.gov This indicates that these organisms possess the necessary enzymatic machinery to both create the initial fatty acid chain and introduce double bonds at specific positions. nih.gov

Elongation and Desaturation Pathways from Precursor Fatty Acids

In many animals, including mammals, this compound is primarily synthesized through the elongation and desaturation of existing precursor fatty acids. frontiersin.orgnottingham.ac.ukbiorxiv.org This process involves two key types of reactions: elongation, which extends the carbon chain, and desaturation, which introduces double bonds.

Conversion from Linoleic Acid (18:2n-6)

The most common precursor for the synthesis of this compound (20:2n-6) is linoleic acid (18:2n-6), an essential omega-6 fatty acid obtained from the diet. frontiersin.orgnottingham.ac.ukmdpi.comasm.org The conversion involves the addition of a two-carbon unit to the carboxyl end of linoleic acid. frontiersin.orgnottingham.ac.uk This elongation step is a critical part of the "alternative pathway" for the biosynthesis of long-chain polyunsaturated fatty acids. nottingham.ac.uk The resulting this compound can then be further metabolized to other important fatty acids like dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). nih.govatamanchemicals.com

Enzymes Involved in this compound Formation

Several enzymes are crucial for the biosynthesis of this compound. The primary enzymes are elongases and desaturases, which work in concert to modify fatty acid chains. frontiersin.orgbiorxiv.orgasm.org

Delta-9 Elongase (Δ9-elongase): This enzyme is a key player in the alternative pathway for polyunsaturated fatty acid synthesis. frontiersin.orgnottingham.ac.uk It specifically catalyzes the elongation of C18 fatty acids, such as linoleic acid, to produce C20 fatty acids like this compound (EDA, 20:2Δ11,14). frontiersin.org This elongase has been identified in various organisms, including the microalga Isochrysis galbana. nottingham.ac.uk

Delta-6 Desaturase (Δ6-desaturase): While its primary role is in the main pathway of polyunsaturated fatty acid synthesis, where it desaturates linoleic acid to γ-linolenic acid (GLA), the enzyme FADS2, known for its Δ6-desaturase activity, also exhibits Δ8-desaturase activity. frontiersin.orgbiorxiv.orgmdpi.commdpi.com This dual functionality allows it to desaturate this compound (20:2n-6) to dihomo-γ-linolenic acid (DGLA, 20:3n-6). biorxiv.orgmdpi.commdpi.com

Delta-8 Desaturase (Δ8-desaturase): This enzyme is central to the alternative biosynthetic route. frontiersin.orgnottingham.ac.uk After the formation of this compound by Δ9-elongase, Δ8-desaturase introduces a double bond at the 8th carbon position, converting this compound into dihomo-γ-linolenic acid (DGLA). frontiersin.org The first Δ8-desaturase was identified in Euglena gracilis. nottingham.ac.uk The FADS2 gene product in mammals has also been shown to possess Δ8-desaturase activity, capable of converting 11,14-eicosadienoic acid into 20:3n-6. nih.gov

Microbial and Fungal Biosynthesis of this compound

Certain microorganisms, including fungi and bacteria, are capable of producing this compound. nih.govasm.orgresearchgate.net For instance, the oleaginous fungus Mortierella alpina can synthesize a variety of polyunsaturated fatty acids, and its metabolic pathways can be manipulated to produce different fatty acid profiles. asm.orgnih.gov Studies have shown that some fungi, such as Rhizopus stolonifer and Trichoderma harzianum, can produce significant amounts of 11,14-eicosadienoic acid, particularly when grown in nitrogen-limiting conditions. researchgate.net This suggests that these fungi could serve as potential sources for this fatty acid. researchgate.net Furthermore, genetic engineering has been employed to enhance the production of specific fatty acids in fungi. For example, expressing a fungal delta-12 desaturase gene in mouse cells led to an increased synthesis of linoleic acid, which in turn served as a substrate for the endogenous production of this compound. nih.gov

Occurrence in Biological Systems

This compound is found in various biological systems, although typically in smaller quantities compared to more common fatty acids. frontiersin.orgatamanchemicals.comresearchgate.net

Presence in Animal Tissues

This compound is a naturally occurring n-6 polyunsaturated fatty acid found in animal tissues. nih.govatamanchemicals.commedchemexpress.comadooq.com It is elongated from the essential fatty acid linoleic acid. nih.gov Research has detected this compound in various animal models and human tissues. For example, it has been identified in the testicular phospholipids (B1166683) of the field cricket Teleogryllus commodus and in the tissues of the American cockroach. nih.govnih.gov In pigs, the content of this compound in muscle has been found to be correlated with the abundance of certain gut microbial taxa. frontiersin.org

Identification in Human Biological Fluids and Tissues (e.g., human milk, placenta, plasma)

This compound (EDA), a polyunsaturated omega-6 fatty acid, is a naturally occurring component found in various human biological materials. atamanchemicals.commedchemexpress.com Its presence has been documented in human milk, placenta, and plasma, where it plays a role in lipid metabolism. atamanchemicals.comwikipedia.orghealthmatters.ioscirp.org

Human Milk this compound is a recognized constituent of human milk. atamanchemicals.comwikipedia.org Studies have quantified its presence, with one report indicating a level of 0.19% of the total fatty acids by weight. atamanchemicals.com The concentration of this fatty acid can vary depending on the stage of lactation. For instance, cis-11,14-eicosadienoic acid is found in its highest concentration in colostrum, the initial form of milk produced after birth, and its levels decrease as the milk transitions to mature milk. researchgate.net Research has also suggested a positive correlation between the this compound (C20:2n6) content in preterm human milk and the growth velocity of preterm infants. nih.gov As the gestational age and birth weight of an infant increase, the C20:2n6 content in the mother's milk tends to rise as well. nih.gov In some studies, milk intended for female infants has been reported to contain higher levels of 20:2 n-6 (this compound) compared to milk for male infants, although this finding is not consistent across all research. frontiersin.org

Placenta The human placenta has been identified as a tissue where this compound is present. atamanchemicals.com The placenta is crucial for regulating the transfer of nutrients, including fatty acids, from the mother to the fetus. nih.gov While the fetus can synthesize some fatty acids, it also relies on maternal transfer across the placental membrane to meet its requirements. mdpi.com Fatty acids are liberated from maternal blood, transported across the trophoblast, and may be used for energy, transported directly to the fetal serum, or modified by the placenta. glowm.com

Plasma this compound is detectable in human plasma. atamanchemicals.comnih.gov Its levels in plasma are noted to be significantly lower than those found in erythrocytes, suggesting that the conversion of linoleic acid to this compound happens more rapidly than the conversion of this compound to dihomo-gamma-linolenic acid (DGLA). atamanchemicals.comhealthmatters.iohealthmatters.io Comparative studies have shown variations in plasma this compound levels between different populations; for example, higher levels were observed in a study of older Japanese men compared to American men. scirp.org Furthermore, elevated plasma levels of this compound have been noted in patients with more severe COVID-19, where it was correlated with the disease severity score. nih.gov High blood levels of this compound have also been associated with an increased odds ratio for neovascular age-related macular degeneration. mdpi.com

| Biological Source | Key Research Findings | Citations |

|---|---|---|

| Human Milk | Detected at approximately 0.19% of total fatty acids. Highest concentration found in colostrum. Positively correlated with growth velocity in preterm infants. | atamanchemicals.comresearchgate.netnih.gov |

| Placenta | Identified as a tissue containing this compound. It is involved in the transfer of fatty acids to the fetus. | atamanchemicals.commdpi.com |

| Plasma | Levels are significantly lower than in erythrocytes. Levels may vary between populations and can be elevated in certain disease states like severe COVID-19 and neovascular AMD. | healthmatters.ioscirp.orghealthmatters.ionih.govmdpi.com |

Presence in Plant Sources

This compound occurs naturally in a variety of plants, often esterified as a triacylglyceride within the seed oil. atamanchemicals.com Its concentration in these sources is typically modest. wikipedia.org

The compound is notably present in the seed oils of numerous species within the conifer (Pinaceae), mustard (Cruciferae), and buttercup (Ranunculaceae) families, with concentrations generally not exceeding 2%. atamanchemicals.comwikipedia.org Specific examples of plant sources include Cannabis sativa and Salvia hispanica (chia). atamanchemicals.comnih.gov

Further research has identified this compound in a diverse range of other plant species. These findings are detailed in the table below.

| Plant Family | Plant Species | Citations |

|---|---|---|

| Pinaceae (Pine Family) | Various conifer species, Podocarpus nagi, Torreya grandis | atamanchemicals.comwikipedia.org |

| Cruciferae (Mustard Family) | Brassica juncea (Brown Mustard), Brassica oleracea (Cabbage), Capsella bursa-pastoris (Shepherd's Purse), Isatis tinctoria (Woad), Thlaspi arvense (Field Pennycress), Cheiranthus cheiri (Wallflower) | wikipedia.org |

| Ranunculaceae (Buttercup Family) | General family mention | wikipedia.org |

| Cannabaceae (Hemp Family) | Cannabis sativa (Hemp) | atamanchemicals.com |

| Lamiaceae (Mint Family) | Salvia hispanica (Chia) | nih.gov |

| Other Families | Acer palmatum (Japanese Maple) | |

| Actinidia chinensis (Kiwifruit) | ||

| Cornus controversa (Giant Dogwood) | ||

| Cupressus funebris (Weeping Cypress) | ||

| Cunninghamia lanceolata (China Fir) | ||

| Entada phaseoloides (St. Thomas Bean) | ||

| Euonymus fortunei (Wintercreeper) | ||

| Hydrangea macrophylla (Bigleaf Hydrangea) | ||

| Nyssa sinensis (Chinese Tupelo) | ||

| Viburnum plicatum (Japanese Snowball) |

Metabolism and Biotransformation of Eicosadienoic Acid

Pathways of Eicosadienoic Acid Metabolism

This compound is primarily derived from the elongation of linoleic acid (LA) and serves as a precursor to several other biologically important polyunsaturated fatty acids (PUFAs). atamanchemicals.comresearchgate.netnih.gov Its metabolic fate is determined by a series of enzymatic reactions, including elongation and desaturation.

Elongation to Dihomo-gamma-Linolenic Acid (DGLA) and Arachidonic Acid (AA)

One of the key metabolic routes for this compound is its conversion to dihomo-gamma-linolenic acid (DGLA). atamanchemicals.comresearchgate.netnih.gov This process is catalyzed by the enzyme Δ8-desaturase, which introduces a double bond at the 8th carbon position. nih.govfrontiersin.org DGLA is a significant fatty acid that can be further metabolized.

Following its formation, DGLA can be elongated to produce docosadienoic acid (22:2n-6). gdx.net Subsequently, DGLA can be acted upon by the enzyme Δ5-desaturase to form arachidonic acid (AA), a crucial precursor for a wide array of pro-inflammatory and anti-inflammatory signaling molecules known as eicosanoids. researchgate.netnih.govnih.gov The conversion of linoleic acid to this compound appears to occur at a higher rate than the conversion of this compound to DGLA, as evidenced by lower plasma levels of EDA compared to its presence in erythrocytes. atamanchemicals.comgdx.nethealthmatters.io

Conversion to Sciadonic Acid (SCA)

This compound can also be metabolized to sciadonic acid (SCA; Δ5,11,14-20:3). atamanchemicals.comresearchgate.netnih.gov Research has shown that when murine macrophages are supplemented with EDA, they rapidly take it up and metabolize it to SCA, leading to a dose-dependent increase of both fatty acids in cellular phospholipids (B1166683). researchgate.netnih.gov Sciadonic acid is recognized for its anti-inflammatory properties and its ability to displace arachidonic acid from phospholipid pools. nih.gov

Desaturation Reactions and Subsequent Metabolites

Desaturation reactions are fundamental to the metabolism of this compound, leading to the formation of various eicosatrienoic acids, which are known to be potent vasodilators. atamanchemicals.com The enzymes responsible for these reactions, known as desaturases, introduce double bonds at specific positions along the fatty acid chain, thereby altering its structure and biological activity. wikipedia.org For instance, the FADS2 gene product can mediate the desaturation of this compound to yield dihomo-γ-linolenic acid (DGLA). biorxiv.org

Enzymatic Conversion of this compound

The transformation of this compound is orchestrated by a specific set of enzymes that regulate the elongation and desaturation of its carbon chain, as well as its conversion into oxygenated metabolites.

Role of Desaturases and Elongases

Desaturases and elongases are the primary enzymes governing the metabolic pathways of this compound. researchgate.net Elongases are responsible for extending the carbon chain of fatty acids, while desaturases introduce double bonds. wikipedia.orgcsic.es

Specifically, a Δ9-elongase can catalyze the conversion of linoleic acid to this compound. frontiersin.org Following this, Δ8-desaturase, which is encoded by the FADS2 gene, can convert this compound into DGLA. nih.govfrontiersin.orgmdpi.com Furthermore, the enzyme Δ5-desaturase, encoded by the FADS1 gene, is responsible for the subsequent conversion of DGLA to arachidonic acid. nih.gov The activities of these enzymes are crucial in maintaining the balance of various PUFAs in the body.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Action | Substrate | Product |

|---|---|---|---|

| Δ9-elongase | Elongation | Linoleic Acid | This compound |

| Δ8-desaturase (FADS2) | Desaturation | This compound | Dihomo-gamma-Linolenic Acid (DGLA) |

| Δ5-desaturase (FADS1) | Desaturation | Dihomo-gamma-Linolenic Acid (DGLA) | Arachidonic Acid (AA) |

| Δ5-desaturase | Desaturation | This compound | Sciadonic Acid (SCA) |

Formation of Oxygenated Metabolites (Oxylipins)

This compound and its downstream metabolites can be further converted into a diverse group of signaling molecules known as oxylipins. nih.govnih.gov These oxygenated fatty acids are formed through the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.gov

For example, the metabolism of related polyunsaturated fatty acids by these enzymatic pathways leads to the formation of prostaglandins (B1171923), leukotrienes, and various hydroxylated and epoxidized fatty acids. semanticscholar.orgnih.govgerli.com While the direct oxygenation of this compound is less studied, it is known that its metabolites, such as arachidonic acid, are major precursors for eicosanoids. researchgate.net The conversion of this compound can lead to the formation of dihydroxy-eicosadienoic acids, such as 11,12-dihydroxy-eicosadienoic acid (11,12-DiHEDE). wikipedia.org

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | EDA |

| Linoleic acid | LA |

| Dihomo-gamma-Linolenic Acid | DGLA |

| Arachidonic Acid | AA |

| Sciadonic Acid | SCA |

| Polyunsaturated fatty acids | PUFAs |

| Cyclooxygenases | COX |

| Lipoxygenases | LOX |

| Cytochrome P450 | CYP |

Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 (CYP) enzymes, particularly those of the epoxygenase family, are integral to the metabolism of polyunsaturated fatty acids. wikipedia.orgfrontiersin.org These enzymes convert this compound into epoxide derivatives known as epoxyeicosadienoic acids (EpEDEs). caymanchem.comresearchgate.net The epoxidation occurs at the double bonds of the fatty acid chain. For instance, in studies involving the related fatty acid dihomo-gamma-linolenic acid (DGLA), CYP enzymes produce various epoxy and hydroxy metabolites. msu.edunih.gov Specifically, in Caenorhabditis elegans, CYP-33E2 activity on DGLA results in the formation of 8,9- and 14,15-epoxyeicosadienoic acids. nih.gov

These EpEDE metabolites are often transient, as they are substrates for another enzyme, soluble epoxide hydrolase (sEH). wikipedia.org The sEH enzyme catalyzes the hydrolysis of the epoxide ring, converting the EpEDEs into their corresponding diol forms, known as dihydroxyeicosadienoic acids (DiHEDEs). msu.edugoogle.comresearchgate.net This two-step enzymatic process represents a significant pathway for generating signaling molecules from this compound.

Table 1: this compound Metabolites from the Cytochrome P450 (CYP) Pathway

| Initial Metabolite | Enzyme | Final Metabolite | Reference |

|---|---|---|---|

| 8,9-Epoxythis compound (8,9-EpEDE) | Soluble Epoxide Hydrolase (sEH) | 8,9-Dihydroxythis compound (8,9-DiHEDE) | researchgate.netnih.gov |

| 14,15-Epoxythis compound (14,15-EpEDE) | Soluble Epoxide Hydrolase (sEH) | 14,15-Dihydroxythis compound (14,15-DiHEDE) | caymanchem.comnih.gov |

Lipoxygenases (LOXs)

Lipoxygenase (LOX) enzymes introduce molecular oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxy derivatives, which are subsequently reduced to more stable hydroxy fatty acids. gerli.comsemanticscholar.org Research has shown that various isomers of this compound are substrates for LOX enzymes.

For example, 5,8-eicosadienoic acid can be converted by 5-lipoxygenase into 5-hydroperoxy-6,8-eicosadienoic acid (5-OOH-EDA). nih.gov This hydroperoxy fatty acid, however, is not further processed into leukotrienes by the leukotriene A4 synthase activity of 5-lipoxygenase. nih.gov Other LOX enzymes can produce different positional isomers, such as 15-hydroxythis compound (15-HEDE). cardiff.ac.uk These hydroxy metabolites can be further oxidized by dehydrogenases to form keto-derivatives, such as 15-oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE). nih.govlipidmaps.org

Table 2: this compound Metabolites from the Lipoxygenase (LOX) Pathway

| Enzyme | Metabolite | Reference |

|---|---|---|

| 5-Lipoxygenase (5-LOX) | 5-Hydroperoxy-6,8-eicosadienoic acid (5-OOH-EDA) | nih.gov |

| Lipoxygenase (general) | 15-Hydroxythis compound (15-HEDE) | cardiff.ac.uk |

| Dehydrogenase (acting on 15-HEDE) | 15-Oxo-11Z,13E-eicosadienoic acid (15-oxo-EDE) | nih.govlipidmaps.org |

Cyclooxygenases (COXs)

Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) endoperoxide synthases, are key to the formation of prostanoids. wikipedia.org Eicosadienoic acids have been identified as substrates for the oxygenase activity of COX enzymes. nih.gov The interaction leads to the formation of various metabolites, including monohydroxy fatty acids. Specifically, the metabolism of this compound by COX can yield 11-hydroxythis compound (11-HEDE). medchemexpress.comcaymanchem.com

Furthermore, this compound can influence the COX pathway indirectly. In murine macrophages, cis-11,14-eicosadienoic acid was found to increase the production of prostaglandin E2 (PGE2), an effect attributed in part to the modified expression of type II cyclooxygenase (COX-2). nih.govresearchgate.netresearchgate.net This indicates that this compound not only acts as a direct substrate but can also modulate the enzymatic machinery responsible for inflammatory responses. nih.gov

Table 3: this compound Metabolites and Effects from the Cyclooxygenase (COX) Pathway

| Enzyme | Product/Effect | Reference |

|---|---|---|

| Cyclooxygenase (COX) | 11-Hydroxythis compound (11-HEDE) | medchemexpress.comcaymanchem.com |

| Cyclooxygenase-2 (COX-2) | Increased production of Prostaglandin E2 (PGE2) | nih.govresearchgate.net |

Incorporation into Cellular Lipid Pools

Once taken up by cells, this compound is not only metabolized into signaling molecules but is also actively incorporated into the structural and storage lipids of the cell. This process involves its esterification into complex lipids such as phospholipids and triacylglycerides. ontosight.ai

Phospholipid Integration

This compound is readily integrated into the phospholipid fraction of cellular membranes. ontosight.ai Studies using murine RAW264.7 macrophages demonstrated that exogenously supplied this compound is rapidly taken up and its percentage increases within cellular phospholipids in a dose-dependent manner. nih.govresearchgate.net

Research on Chinese hamster V79-R cells provided more specific details on its distribution. In these cells, this compound (20:2 n-6), which is an elongation product of linoleic acid, was found to be predominantly incorporated into phosphatidylcholine (PC). nih.govtandfonline.com This preferential incorporation into PC was observed across various cellular organelles, including the mitochondria, endoplasmic reticulum, and plasma membrane. nih.govtandfonline.com

Table 4: Cellular and Organellar Incorporation of this compound into Phospholipids

| Cell Type | Primary Phospholipid Target | Organelle Location | Reference |

|---|---|---|---|

| Murine RAW264.7 Macrophages | General Phospholipids | Cellular Membranes | nih.govresearchgate.net |

| Chinese Hamster V79-R Cells | Phosphatidylcholine (PC) | Mitochondria, Endoplasmic Reticulum, Plasma Membrane | nih.govtandfonline.com |

Triacylglyceride and Other Lipid Class Incorporation

In addition to its role in membrane structure, this compound is channeled into neutral lipid pools for energy storage, primarily in the form of triacylglycerides (TAGs). ontosight.ai Studies on the related n-9 eicosatrienoic acid have shown that it can be incorporated into plasma triglyceride and cholesterol ester fractions, reaching up to 20% of the total fatty acids in these lipid classes. nih.gov This suggests a similar capacity for this compound to be esterified into these storage and transport lipids. The incorporation into TAGs allows the cell to store this compound in lipid droplets, from which it can be mobilized when needed for energy production or for the synthesis of signaling molecules.

Biological Roles and Cellular Mechanisms of Eicosadienoic Acid

Modulation of Inflammatory Processes (In Vitro and Animal Studies)

Eicosadienoic acid has been shown to modulate inflammatory pathways, particularly through its effects on immune cells like macrophages. researchgate.netnih.gov It can alter the responsiveness of these cells to inflammatory stimuli, influence the production of key signaling molecules, and interact with specific receptors involved in the inflammatory cascade. researchgate.netnih.govmedchemexpress.com

In vitro studies using murine macrophage cell lines (RAW264.7) have demonstrated that this compound can significantly alter the responsiveness of macrophages to inflammatory triggers such as lipopolysaccharide (LPS). researchgate.netnih.gov When introduced to macrophage cultures, EDA is rapidly absorbed and incorporated into the cellular phospholipids (B1166683). nih.govbiosynth.com This integration changes the lipid composition of the cell membrane, which in turn modulates how the macrophage responds to subsequent inflammatory signals. researchgate.netnih.gov Research shows that EDA can modulate the metabolism of polyunsaturated fatty acids (PUFAs) within these cells, thereby changing the macrophage's response to inflammatory challenges. researchgate.net This suggests that the presence of EDA can prime or alter the cellular machinery, leading to a modified inflammatory output when the cell is stimulated. nih.gov

The modulatory role of this compound extends to the production of specific pro-inflammatory mediators. In studies involving LPS-stimulated macrophages, EDA exhibits a differential effect on these molecules. nih.govhapres.com It has been shown to decrease the production of nitric oxide (NO). nih.govselleckchem.com This effect is attributed, at least in part, to the modified expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. nih.gov

Conversely, treatment with EDA leads to an increase in the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.govhapres.comselleckchem.com The increased PGE2 production is linked to a modified expression of cyclooxygenase-2 (COX-2). researchgate.netnih.gov In females, this compound levels have been positively correlated with the methylation of the TNF gene, which can influence its expression. bham.ac.uk This dual action—suppressing one inflammatory mediator while enhancing others—highlights a complex regulatory role for EDA, potentially contributing to a negative feedback mechanism associated with prolonged inflammation. nih.gov

Table 1: Effects of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated Macrophages

| Mediator | Effect of this compound | Associated Enzymatic Regulation |

|---|---|---|

| Nitric Oxide (NO) | Decrease | Down-regulation of inducible nitric oxide synthase (iNOS) |

| Prostaglandin E2 (PGE2) | Increase | Up-regulation of cyclooxygenase-2 (COX-2) |

| Tumor Necrotic Factor-alpha (TNF-α) | Increase | Positively correlated with TNF gene methylation |

This table is based on findings from in vitro studies on murine macrophages. nih.govhapres.combham.ac.uk

This compound also interacts directly with components of the leukotriene signaling pathway. Specifically, 11(Z),14(Z)-eicosadienoic acid has been identified as an antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.commedchemexpress.comlipidmaps.org It inhibits the binding of LTB4 to its receptors on neutrophil membranes with a reported inhibition constant (Ki) of 3.0 µM. medchemexpress.comcaymanchem.comlipidmaps.orgmedchemexpress.com Leukotriene B4 is a potent chemoattractant and activator of leukocytes, playing a crucial role in inflammation. By blocking its receptor, this compound can interfere with LTB4-mediated inflammatory responses. medchemexpress.com

Influence on Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin E2, Tumor Necrotic Factor-alpha)

Impact on Cellular Signaling Pathways

The influence of this compound on inflammatory outcomes is rooted in its ability to affect intracellular signaling pathways. nih.gov As noted, the modulation of NO and PGE2 production is directly linked to EDA's ability to alter the expression of the iNOS and COX-2 enzymes. nih.gov This implies an effect on the upstream transcription factors that regulate these genes, such as nuclear factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression. nih.govresearchgate.net Fatty acids, in general, are known to influence inflammatory processes by interacting with cell surface and intracellular receptors that control inflammatory cell signaling. nih.gov The incorporation of EDA into cell membranes can modulate membrane-mediated signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the expression of inflammatory cytokines and enzymes. researchgate.net Furthermore, some studies suggest that the metabolic conversion of EDA to other fatty acids like sciadonic acid, which has known anti-inflammatory properties, is another mechanism through which it influences cellular signaling. nih.gov

Role in Membrane Structure and Function

Specifically, the incorporation of EDA into macrophage lipids leads to an increase in the proportions of other n-6 PUFAs, including linoleic acid (LA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA). nih.gov Concurrently, it reduces the proportion of total monounsaturated fatty acids. nih.gov The fatty acid composition is a critical determinant of membrane fluidity, which affects the function of membrane-bound proteins, including receptors and enzymes. gdx.net Therefore, by modifying the membrane's lipid makeup, this compound can influence a variety of cellular functions that are dependent on membrane integrity and dynamics, including signaling and transport processes. cymitquimica.comcymitquimica.com

Effects on Enzyme Activity (e.g., IMP Dehydrogenase Inhibition, Topoisomerase Inhibition)

Beyond its role in inflammation and membrane structure, this compound has been shown to directly inhibit the activity of specific enzymes.

A notable target is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Research has identified this compound as a potent inhibitor of IMPDH type II. nih.gov Among various C20 fatty acids tested, this compound (C20:2) was the strongest inhibitor, with a 50% inhibition (IC50) observed at a concentration of 16.1 µM. nih.gov The inhibition is competitive with respect to the enzyme's substrate, IMP, with a reported Ki value of 3.1 µM. caymanchem.comnih.govcaymanchem.com Docking simulations suggest that the fatty acid can bind to the active site of IMPDH, specifically interacting with the amino acid residue Cys331. nih.gov

Table 2: Inhibition of IMP Dehydrogenase by C20 Fatty Acids

| Fatty Acid | Degree of Unsaturation | Inhibitory Strength Ranking | Ki Value (µM) |

|---|---|---|---|

| This compound | C20:2 | 1 (Strongest) | 3.1 |

| Eicosatrienoic acid | C20:3 | 2 | Not specified |

| Eicosenoic acid | C20:1 | 3 | Not specified |

| Arachidonic acid | C20:4 | 4 | Not specified |

| Eicosapentaenoic acid | C20:5 | 5 | Not specified |

| Arachidic acid | C20:0 | No inhibition | Not applicable |

This table summarizes the comparative inhibitory effects of C20 fatty acids on IMP dehydrogenase activity. caymanchem.comnih.govcaymanchem.com

There is no specific information available in the provided search results regarding the direct inhibition of topoisomerases by this compound.

Investigation in Animal Models of Disease

Animal models provide a crucial platform for understanding the physiological and pathological effects of this compound and its metabolites.

In murine models, this compound has been shown to modulate inflammatory responses. Studies using murine RAW264.7 macrophages, a common model for inflammation research, have demonstrated that EDA can influence the production of key inflammatory mediators. nih.govresearchgate.net When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, the presence of EDA leads to a decrease in nitric oxide (NO) production. nih.govresearchgate.net However, it simultaneously increases the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This suggests a differential modulatory role for EDA in the inflammatory cascade. Furthermore, EDA has been described as a weaker pro-inflammatory agent compared to linoleic acid, but not as anti-inflammatory as sciadonic acid. nih.gov

In the context of allergic rhinitis, a study on a mouse model of the condition found that repeated administration of an allergen (ovalbumin) led to an increase in the level of 15-hydroxy-11Z,13Z-eicosadienoic acid (15-HEDE), a metabolite of 11Z,14Z-eicosadienoic acid, in nasal lavage fluid. nih.gov This increase in 15-HEDE was associated with symptoms of allergic rhinitis, such as sneezing and nasal congestion. nih.govresearchgate.net Further investigation revealed that administration of 15-HEDE to mice resulted in rhinitis-like symptoms, including abdominal breathing and reduced respiratory frequency, suggesting it may be a factor that exacerbates nasal congestion in allergic rhinitis. nih.gov

Table 1: Effects of this compound and its Metabolites in Murine Models

| Model System | Compound | Key Findings |

|---|---|---|

| Murine RAW264.7 Macrophages | This compound (EDA) | Decreased nitric oxide (NO) production. nih.govresearchgate.net |

| Increased prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) production. nih.govresearchgate.net | ||

| Allergic Rhinitis Mouse Model | 15-hydroxy-11Z,13Z-eicosadienoic acid (15-HEDE) | Increased levels in nasal lavage fluid following allergen challenge. nih.gov |

| Administration induced rhinitis-like symptoms, including nasal congestion. nih.gov |

The metabolites of this compound have been shown to influence vascular reactivity. Eicosanoids, which are derived from 20-carbon polyunsaturated fatty acids like this compound, are involved in processes such as vasodilation and vascular permeability. nih.gov Specifically, the this compound metabolite 15-HEDE has been found to induce vasodilation. nih.gov In studies using mouse aortae, 15-HEDE caused relaxation of blood vessels that were pre-contracted. nih.gov This vasodilatory effect is believed to be mediated through the activation of voltage-gated K+ (KV) channels. nih.gov

Furthermore, 15-HEDE has been shown to increase vascular permeability. nih.gov In a Miles assay performed on mouse ears, administration of 15-HEDE led to dye leakage, indicating hyperpermeability of the blood vessels. nih.govresearchgate.net This combined effect of vasodilation and increased vascular permeability is thought to contribute to the nasal congestion observed in allergic rhinitis models. nih.gov

Murine Models of Inflammation and Allergic Rhinitis

Potential Involvement in Neurological Systems (e.g., sleep disturbance, Alzheimer's disease models)

Emerging research suggests a potential link between this compound and neurological functions. One study has reported a negative correlation between serum levels of eicosadienoic acids and the degree of sleep disturbance in depressed inpatients. caymanchem.com

In the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder, differences in this compound levels have been noted. researchgate.net One study mentioned that EDA levels were different between individuals with moderate Alzheimer's disease or dementia with Lewy bodies and cognitively normal controls. researchgate.net Eicosanoids, the broader family of signaling molecules to which EDA metabolites belong, are known to be involved in the pathophysiology of AD. mdpi.com For instance, prostaglandin D2, an eicosanoid, is found in high concentrations in the brain and its levels are elevated in pathological conditions. mdpi.com Animal models of AD have shown that targeting enzymes involved in eicosanoid production, such as 5-lipoxygenase, can reduce amyloid-beta pathology. mdpi.com While direct studies on the role of this compound in AD models are limited, its position as a precursor to various eicosanoids suggests a potential indirect involvement in the complex inflammatory and signaling pathways associated with the disease.

Modulation of Gene Expression (e.g., inducible nitric oxide synthase, cyclooxygenase)

This compound has been shown to modulate the expression of genes involved in the inflammatory response. In murine macrophages, EDA treatment was found to modify the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn led to the observed changes in nitric oxide and prostaglandin E2 production. nih.gov This indicates that EDA can exert its effects at the genetic level, influencing the transcription of key inflammatory enzymes.

The modulation of gene expression by fatty acids is a complex process. For instance, unsaturated fatty acids have been shown to inhibit the expression of COX-2 induced by saturated fatty acids through a signaling pathway involving Toll-like receptor 4 (Tlr4). psu.edu While the specific mechanisms for this compound are still being elucidated, it is clear that it can alter the expression of important pro-inflammatory genes. nih.gov

Analytical Methodologies for Eicosadienoic Acid in Biological Samples

Sample Preparation Techniques for Lipid Extraction and Derivatization

Proper sample preparation is a critical first step to ensure reliable and accurate analysis of eicosadienoic acid. This involves the extraction of total lipids from the biological matrix, followed by a derivatization step to make the fatty acids suitable for gas chromatography analysis.

The Bligh and Dyer method is a widely recognized and utilized technique for the total extraction of lipids from biological samples. wustl.edumdpi.comjfda-online.com This liquid-liquid extraction method uses a mixture of chloroform (B151607) and methanol (B129727) to effectively extract lipids. jfda-online.com The original procedure, developed for fish muscle, is adaptable for various tissues, provided they contain or are adjusted to have approximately 80% water. vliz.be

The process begins with the homogenization of the sample in a chloroform:methanol:water mixture, which forms a single-phase system. vliz.beawi.de Subsequent additions of chloroform and water induce a phase separation, resulting in a lower chloroform layer containing the extracted lipids and an upper aqueous methanol layer. wustl.eduawi.de The lipid-containing chloroform phase is then collected for further analysis. awi.de While the Bligh and Dyer method is considered a gold standard, modifications may be necessary for samples with high lipid content (>2%) to avoid underestimation of the total lipid amount. mdpi.comvliz.be For instance, some protocols suggest a sample-to-solvent ratio of 1:20 (v/v) to maximize lipid yield. mdpi.com

Here is an illustrative table of the solvent ratios used in the Bligh and Dyer method:

| Step | Solvent | Ratio (v/v/v) | Purpose |

| Homogenization | Chloroform:Methanol:Sample Water | 1:2:0.8 | Creates a monophasic system to disrupt cell membranes and solubilize lipids. |

| Phase Separation | Chloroform:Methanol:Water | 2:2:1.8 | Induces separation of the lipid-containing chloroform layer from the aqueous layer. |

This table provides a general overview of the solvent ratios in the Bligh and Dyer method. Specific applications may require adjustments.

To facilitate analysis by gas chromatography (GC), the non-volatile fatty acids, including this compound, must be converted into more volatile derivatives. universiteitleiden.nlnih.gov Common derivatization techniques include the formation of pentafluorobenzyl (PFB) esters and fatty acid methyl esters (FAMEs). jfda-online.comuniversiteitleiden.nl

Pentafluorobenzyl (PFB) Bromide Derivatization:

This method converts carboxylic acids into PFB esters, which are highly sensitive to detection by electron capture negative ion chemical ionization (NCI) mass spectrometry. jfda-online.comnih.govsigmaaldrich.com The derivatization reaction is typically carried out at room temperature by adding PFB bromide and a catalyst, such as diisopropylethylamine (DIPEA), to the dried lipid extract. jfda-online.comnih.gov This technique is particularly useful for the analysis of free fatty acids. jfda-online.com Optimized conditions for PFBBr derivatization often involve a specific pH, temperature, and reaction time to ensure efficient conversion. nih.govnih.gov

Fatty Acid Methyl Esters (FAMEs):

The conversion of fatty acids to FAMEs is a traditional and widely used derivatization method for GC analysis. universiteitleiden.nlnih.gov This can be achieved through acid- or base-catalyzed transesterification. jfda-online.com Acid-catalyzed methods often use reagents like boron trifluoride (BF3) in methanol or methanolic HCl. jfda-online.comawi.de The mixture is typically heated to ensure complete reaction. jfda-online.comawi.de Base-catalyzed methods may use sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. jfda-online.com FAMEs are sufficiently volatile for separation and analysis by GC. phenomenex.comjeol.com

Here is a comparison of the two derivatization methods:

| Feature | Pentafluorobenzyl Bromide Derivatization | Fatty Acid Methyl Ester (FAMEs) Derivatization |

| Reagent | Pentafluorobenzyl bromide (PFBBr) | Boron trifluoride-methanol, Methanolic HCl, Sodium methoxide |

| Target Analytes | Primarily free fatty acids | Total fatty acids (free and esterified) |

| Detection Method | GC-MS (Negative Chemical Ionization) | GC-FID, GC-MS (Electron Ionization) |

| Sensitivity | High sensitivity for trace analysis | Good sensitivity, widely applicable |

| Reaction Conditions | Typically room temperature | Often requires heating |

This table provides a general comparison. The choice of derivatization method depends on the specific research question and the nature of the sample.

Total Lipid Extraction Methods (e.g., Bligh and Dyer method)

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate this compound from other fatty acids and components in the biological extract. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary methods used for this purpose.

GC-MS is a powerful technique for the analysis of volatile compounds like derivatized fatty acids. researchgate.netrlyj.net.cn In GC, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. lipidmaps.orgtandfonline.com The separation of different fatty acid derivatives is based on their boiling points and interactions with the stationary phase of the column. gs-tek.commdpi.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. jeol.comlipidmaps.org The choice of GC column, such as those with a high-polarity stationary phase, is crucial for achieving good resolution between different fatty acid isomers. mdpi.com For FAMEs analysis, specific columns are designed to provide significant resolution improvement for complex mixtures. phenomenex.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids like this compound. ub.edunih.gov LC-MS/MS allows for the analysis of these compounds without the need for derivatization, which can be advantageous for labile molecules. nih.govnih.gov The separation is achieved using a liquid mobile phase and a stationary phase in a column. nih.govlipidmaps.org The eluting compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.govlipidmaps.org This technique offers high selectivity and the ability to analyze a large number of eicosanoids in a single run. ub.edunih.gov

A comparison of GC-MS and LC-MS/MS for this compound analysis:

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Derivatization | Required (e.g., FAMEs, PFB esters) | Not always required |

| Analytes | Volatile and thermally stable derivatives | Broad range of analytes, including non-volatile and labile compounds |

| Separation Principle | Volatility and interaction with stationary phase | Polarity and interaction with stationary and mobile phases |

| Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Typical Application | Analysis of total fatty acid profiles | Targeted analysis of eicosanoids and other lipid mediators |

This table highlights the key differences between GC-MS and LC-MS/MS for the analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantification Approaches and Internal Standards

Accurate quantification of this compound in biological samples is typically achieved using the stable isotope dilution method. nih.govnih.gov This involves adding a known amount of an isotopically labeled internal standard to the sample before extraction and analysis. jfda-online.comnih.gov Deuterated analogs of the fatty acids of interest are commonly used as internal standards. nih.govlipidmaps.org

The principle behind this method is that the isotopically labeled internal standard behaves almost identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, any losses that occur during sample preparation can be corrected for, leading to a highly accurate quantification. nih.govlipidmaps.org

A standard curve is generated by analyzing a series of solutions containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. nih.govlipidmaps.org The concentration of the analyte in the biological sample is then determined by comparing its analyte-to-internal standard ratio to the standard curve. lipidmaps.org When a specific deuterated standard for this compound is not available, a structurally similar labeled fatty acid can be used. nih.gov

Isomer-Specific Analysis and Challenges

The isomer-specific analysis of this compound in biological samples is a complex analytical task due to the existence of numerous positional and geometric (cis/trans) isomers. jfda-online.comontosight.ai The differentiation and accurate quantification of these isomers are critical as their physiological properties can vary significantly. However, their similar chemical structures and physical properties present considerable challenges to analytical separation and identification. lipidmaps.orgnih.gov

A primary challenge is the co-elution of isomers in conventional gas chromatography (GC) and liquid chromatography (LC) systems. ocl-journal.orgrsc.org For instance, standard GC-flame ionization detection (FID) analysis often fails to resolve different positional and geometric isomers of C20:2. ocl-journal.org This necessitates the use of advanced and often multi-dimensional analytical strategies to achieve complete separation and unambiguous identification. nih.govrsc.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone of fatty acid analysis. researchgate.netnih.gov For isomer-specific analysis, the methodology requires significant optimization. The use of long capillary columns (e.g., 50 m, 100 m, or even 200 m) coated with high-polarity stationary phases, such as cyanoalkyl-siloxane (e.g., CP-Sil 88 or SP2560), is essential for enhancing the separation of both positional and geometric isomers. jfda-online.comocl-journal.org Even with optimized GC conditions, overlapping elution can still occur. nih.gov

To unequivocally determine the position of double bonds using MS, derivatization of the fatty acid is crucial. While fatty acids are typically converted to fatty acid methyl esters (FAMEs) for GC analysis, FAMEs tend to undergo double bond migration during standard electron ionization (EI), preventing definitive structural elucidation. rsc.org To overcome this, specialized derivatization techniques are employed. The formation of 4,4-dimethyloxazoline (DMOX) derivatives is a well-established method. ocl-journal.org DMOX derivatives are stable, prevent bond migration, and produce characteristic mass spectra where fragmentation patterns reveal the original positions of the double bonds. ocl-journal.org

Silver-ion chromatography is another powerful technique for resolving fatty acid isomers, particularly for separating cis and trans configurations and conjugated from non-conjugated dienes. nih.govocl-journal.org This can be performed using silver-ion high-performance liquid chromatography (Ag+-HPLC) or silver-ion solid-phase extraction (Ag+-SPE). nih.govocl-journal.org Operating multiple Ag+-HPLC columns in series or combining Ag+-HPLC with GC-MS provides enhanced resolution for complex isomeric mixtures, including those of conjugated this compound. ocl-journal.org

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that can sometimes analyze fatty acids without derivatization, reducing sample preparation time and potential artifact formation. nih.govjsbms.jp However, distinguishing isomers can still be challenging and relies heavily on chromatographic separation and precise retention time comparison. jsbms.jpshimadzu.com

The table below summarizes key analytical methodologies and the challenges associated with the isomer-specific analysis of this compound.

Table 1: Analytical Methodologies for Isomer-Specific Analysis of this compound

| Analytical Technique | Principle | Application to this compound Isomer Analysis | Challenges and Limitations | References |

|---|---|---|---|---|

| High-Resolution GC | Separation of volatile FAMEs based on polarity and boiling point using long, high-polarity capillary columns. | Resolves many positional and geometric isomers. For example, separates cis-11,14-eicosadienoic acid from other isomers. | Co-elution of some isomers is still common in complex biological samples. Requires derivatization (e.g., FAMEs). | jfda-online.comocl-journal.orgrsc.org |

| GC-MS with DMOX Derivatization | FAMEs are converted to DMOX derivatives, which yield diagnostic ions upon MS fragmentation that indicate double bond positions. | Determines the precise location of double bonds in various this compound isomers. | Requires an additional, sometimes complex, derivatization step. May have lower sensitivity for trace-level isomers. | ocl-journal.orgrsc.org |

| Silver-Ion Chromatography (Ag+-HPLC/SPE) | Separation based on the interaction of double bonds with silver ions impregnated on a stationary phase. It effectively separates isomers based on the number, position, and geometry (cis/trans) of double bonds. | Highly effective for separating conjugated this compound isomers from non-conjugated ones and for resolving cis/trans geometric isomers. | Often used as a pre-purification or fractionation step before another analysis like GC-MS. Can be complex to implement. | nih.govocl-journal.org |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection, often using soft ionization techniques. Can analyze underivatized fatty acids. | Used for comprehensive profiling of lipid mediators. Can distinguish isomers based on chromatographic retention time. | Isomers that are not chromatographically separated cannot be distinguished by MS alone. Potential for ion suppression from the sample matrix. | jsbms.jpshimadzu.comnih.gov |

Detailed research has demonstrated the application of these techniques for specific this compound isomers.

Table 2: Research Findings on the Separation of this compound Isomers

| Isomer(s) Analyzed | Analytical Method(s) Used | Key Findings | Source Organism/Matrix | References |

|---|---|---|---|---|

| Conjugated this compound isomers (e.g., 11,13-isomers) | Ag+-HPLC, GC-MS (DMOX derivatives) | Tandem-column Ag+-HPLC improved the separation of conjugated isomers. GC-MS of DMOX derivatives confirmed the double bond positions, with a prominent ion at m/z 361 for these derivatives. | Food products (from ruminants) | ocl-journal.org |

| cis-11,14-Eicosadienoic acid (20:2n-6) | GC-MS (methyl ester derivatization) | The method was optimized for the analysis of 15 serum free fatty acids, including cis-11,14-eicosadienoic acid, after conversion to methyl esters. | Human serum | researchgate.net |

| This compound (20:2 ω-6) | GC-MS (pentafluorobenzyl bromide derivatization) | A highly sensitive method using negative chemical ionization provided baseline separation for most positional isomers of polyunsaturated fatty acids, including 20:2 ω-6. | Biological samples (general) | lipidmaps.orgnih.gov |

Nutritional Biochemistry and Dietary Sources of Eicosadienoic Acid

Natural Occurrence in Food Sources

Eicosadienoic acid is found in small quantities in a variety of natural food sources, including both plant-derived oils and animal tissues. atamanchemicals.comontosight.ainih.govontosight.ai It is present in trace amounts in certain vegetable oils such as corn and soybean oils. nih.gov Additionally, it can be found in the seed oils of some conifer species, where it exists as an esterified triacylglyceride in amounts up to approximately 25%. atamanchemicals.com Other plant sources that contain small amounts of this compound include black cumin oil, pine nut oil, camelina oil, crambe, and coriander oil. atamanchemicals.comfitaudit.com

In animal-based foods, this compound is present in small amounts in various tissues. atamanchemicals.comontosight.ai Specific examples of foods containing this fatty acid include bacon fat, pine nuts, mustard seed, and egg yolk powder. fitaudit.com It is also a component of the lipid profile in dairy and egg products, sausages and luncheon meats, beef products, poultry products, and certain legumes. careomnia.com The presence of this compound has also been noted in marine sources and algae. ontosight.aicymitquimica.com

Integration into Dietary Lipid Profiles

Table 1: Select Food Sources of cis-11,14-Eicosadienoic Acid

| Food Category | Examples |

|---|---|

| Fats and Oils | Bacon fat, certain plant oils (e.g., corn, soybean, pine nut) nih.govfitaudit.comcareomnia.com |

| Nuts and Seeds | Pine nuts, mustard seed fitaudit.com |

| Animal Products | Beef products, poultry products, sausages and luncheon meats, egg yolk powder fitaudit.comcareomnia.com |

| Dairy Products | Included in the general category of dairy and egg products careomnia.com |

| Legumes | Legume and legume products careomnia.com |

Modulatory Effects of Dietary Precursors on this compound Levels

The amount of this compound in the body is significantly influenced by the dietary intake of its primary precursor, linoleic acid. atamanchemicals.comresearchgate.net Linoleic acid is an essential omega-6 fatty acid that cannot be synthesized by the human body and must be obtained from the diet. oregonstate.edunih.gov It is abundant in many vegetable oils, such as corn, safflower, and soybean oils, as well as in nuts and seeds. nih.gov

In the body, linoleic acid is converted to other fatty acids through a series of elongation and desaturation reactions. ontosight.ai this compound is an elongation product of linoleic acid. atamanchemicals.comgdx.net Studies have demonstrated that a higher intake of linoleic acid can lead to increased levels of this compound in plasma phospholipids (B1166683). nih.gov One study found that increasing dietary linoleic acid intake resulted in higher plasma concentrations of this compound. nih.govsigmaaldrich.com This suggests that diets rich in linoleic acid can directly impact the endogenous levels of this compound.

Interestingly, the conversion process is also subject to competition between different fatty acid families. The enzymes involved in the metabolism of omega-6 fatty acids, like linoleic acid, are the same ones that metabolize omega-3 fatty acids. oregonstate.edu Therefore, the balance of omega-3 and omega-6 fatty acids in the diet can influence the production of their respective metabolites.

Future Research Directions and Unexplored Areas of Eicosadienoic Acid Biochemistry

Elucidation of Novel Biological Activities and Signaling Pathways

While some biological activities of eicosadienoic acid have been identified, its full spectrum of functions remains largely unexplored. Future research will likely focus on uncovering novel roles for EDA and its metabolites in cellular signaling. ontosight.aiontosight.ai For instance, while it is known that eicosadienoic acids can be converted to potent vasodilator eicosatrienoic acids, the specific signaling pathways they modulate are not fully understood. atamanchemicals.comcaymanchem.comcaymanchem.com

This compound has been shown to modulate the production of pro-inflammatory mediators in macrophages, suggesting a role in inflammatory processes. researchgate.netnih.gov However, the precise mechanisms and the downstream signaling cascades involved require further investigation. Research into its potential anti-inflammatory properties and its effects on immune responses will be a significant area of future study. ontosight.aiontosight.aiontosight.ai

Additionally, the metabolism of this compound by cytochrome P450 (CYP) epoxygenases to form epoxide products is an area ripe for exploration. wikipedia.org These epoxides may act as signaling molecules, similar to the well-characterized epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, and could be involved in processes like angiogenesis and the regulation of vascular tone. nih.gov

Comprehensive Isomer-Specific Functional Characterization

This compound exists as several positional and geometric isomers, and it is becoming increasingly clear that these isomers may have distinct biological functions. vulcanchem.comontosight.ai For example, (11Z, 14Z)-eicosadienoic acid is the more common isomer and has been shown to inhibit certain enzymes and receptors. caymanchem.comcaymanchem.com In contrast, the physiological effects of other isomers, such as 5(Z),14(Z)-eicosadienoic acid, are largely unstudied. caymanchem.comcaymanchem.com

Future research must focus on the isomer-specific effects of this compound. This will involve the synthesis of pure isomers and their individual testing in various biological assays. ontosight.ai Understanding how the position and configuration of the double bonds influence the molecule's interaction with enzymes, receptors, and cell membranes will be crucial for a complete understanding of its biological role. vulcanchem.comontosight.ai

Table of this compound Isomers and Their Known Contexts:

| Isomer | Double Bond Positions | CAS Number | Biological Context |

| 5(Z),14(Z)-eicosadienoic acid | 5-6, 14-15 | 122055-58-7 | Biochemical research. vulcanchem.com |

| 11(Z),14(Z)-eicosadienoic acid | 11-12, 14-15 | 5598-38-9 | Found in human milk and placental tissue. vulcanchem.com |

| 5(Z),9(Z)-eicosadienoic acid | 5-6, 9-10 | N/A | Studied for its role in antitumor complexes. vulcanchem.com |

| 8,11-eicosadienoic acid | 8-9, 11-12 | 3039-63-2 | Found in some plant oils; involved in cellular signaling and membrane structure. cymitquimica.com |

Advanced Mechanistic Studies using In Vitro and Sophisticated Animal Models

To gain deeper mechanistic insights into the function of this compound, future studies will need to employ a combination of advanced in vitro and animal models. ontosight.ai Cell culture systems will continue to be valuable for dissecting specific cellular and molecular mechanisms. nih.gov

The use of sophisticated animal models, such as knockout and transgenic models, will be essential for understanding the physiological and pathophysiological roles of this compound in vivo. For example, animal models of cystic fibrosis have already revealed alterations in this compound levels, suggesting a role for this fatty acid in the disease process. portlandpress.com Further studies in animal models of inflammatory diseases, cardiovascular conditions, and cancer will likely shed more light on its functions. bibliotekanauki.pl

Exploration of Epigenetic and Transcriptomic Regulation of this compound Metabolism

The metabolism of this compound is regulated by a series of enzymes, including elongases and desaturases. google.comnih.gov Future research should explore the epigenetic and transcriptomic regulation of the genes encoding these enzymes. This could reveal how dietary and environmental factors influence eicosadienooic acid levels and, consequently, its biological effects.

Genome-wide association studies have already linked single-nucleotide polymorphisms (SNPs) near fatty acid desaturase (FADS) genes with plasma concentrations of this compound. mdpi.com Further investigation into the functional consequences of these genetic variations is warranted. Transcriptomic analyses of cells or tissues treated with this compound could also identify novel downstream target genes and pathways.

Development of Targeted Analytical Strategies for Low-Abundance Metabolites

A significant challenge in studying this compound is the low abundance of some of its metabolites. nih.gov The development of more sensitive and targeted analytical methods will be crucial for accurately measuring these compounds in biological samples. lcms.cz

Advanced mass spectrometry-based techniques, such as targeted lipidomics, will play a key role in this endeavor. nih.govmdpi.comfrontiersin.org These methods allow for the simultaneous quantification of a wide range of lipids, including different isomers of this compound and its oxidized derivatives. lcms.cz Improved analytical capabilities will enable a more comprehensive understanding of this compound metabolism and its dysregulation in disease.

Biotechnological Production and Applications in Research

The limited availability of pure this compound from natural sources can be a bottleneck for research. Biotechnological production of this compound in microorganisms such as fungi and yeast offers a promising solution. researchgate.netresearchgate.netfrontiersin.org

Metabolic engineering strategies can be employed to enhance the production of specific this compound isomers in these microbial systems. google.comfrontiersin.org The availability of larger quantities of pure this compound will facilitate more extensive biological studies and could also open up possibilities for its use in various research applications. ontosight.ai

Q & A

Q. What analytical methods are recommended for quantifying EA in biological tissues?

EA quantification typically involves lipid extraction (e.g., Folch method using chloroform-methanol [4]) followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For instance, in broiler muscle analysis, EA levels were measured after lipid extraction and methyl ester derivatization, with validation via internal standards and calibration curves . Researchers should adhere to metadata standards for instrument calibration and data reproducibility, as outlined in laboratory best practices .

Q. What is the role of EA in unsaturated fatty acid biosynthesis?

EA (C20:2n-6) is synthesized via elongation and desaturation of linoleic acid (C18:2n-6) by Δ6-desaturase and elongase enzymes. It participates in the "Biosynthesis of unsaturated fatty acids" pathway (KEGG map01040) as an intermediate in the production of longer-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid . Its position in this pathway makes it critical for studying lipid metabolism in model organisms .

Q. What are the primary dietary or metabolic sources of EA in humans?

EA is obtained through dietary intake of plant oils (e.g., seabuckthorn) or endogenous biosynthesis from linoleic acid. In animal models, dietary supplementation (e.g., 15 mg/kg feed in broilers) significantly increased EA levels in muscle tissues, suggesting its accumulation depends on both intake and metabolic conversion .

Q. How does EA influence membrane fluidity compared to other PUFAs?

EA’s two double bonds (11Z,14Z) contribute to moderate membrane fluidity, distinct from saturated fatty acids (rigid) and highly unsaturated PUFAs (e.g., docosahexaenoic acid, highly fluid). Comparative studies require nuclear magnetic resonance (NMR) or fluorescence polarization assays to measure lipid bilayer dynamics .

Advanced Research Questions

Q. How to design a controlled experiment to investigate EA’s effect on lipid profiles in animal models?

- Hypothesis: Define a testable relationship (e.g., "EA supplementation alters hepatic PUFA profiles").

- Variables: Independent (EA dose, duration), dependent (tissue EA levels, desaturase activity).

- Model Selection: Use standardized animal models (e.g., broilers, rodents) with controlled diets .

- Data Collection: Include metadata on sampling protocols (e.g., storage temperature, extraction method) to ensure reproducibility .

- Analysis: Apply ANOVA for dose-response effects and regression models to correlate EA with downstream metabolites .

Q. How should researchers address contradictions in EA’s association with cancer risk?

Contradictory findings (e.g., some studies link EA to cancer risk while others do not) require systematic reviews with sensitivity analysis. For example, compare cohort vs. case-control designs, adjust for confounders (e.g., diet, genetic factors), and evaluate biomarker reliability (e.g., EA levels in plasma vs. tissue) . Meta-analyses should follow PRISMA guidelines to ensure transparency .

Q. What methodologies are optimal for synthesizing and characterizing EA metabolites like 15-HEDE?

- Synthesis: 15-Hydroxy-11(Z),13(E)-eicosadienoic acid (15-HEDE) is synthesized via enzymatic or non-enzymatic oxidation of EA. Purity (>99%) is verified via thin-layer chromatography (TLC) or HPLC .

- Characterization: Use NMR for structural elucidation and LC-MS/MS for quantification. Store metabolites at -80°C under argon to prevent oxidation .

Q. How to ensure reproducibility in EA-related experiments, considering lipid extraction variability?

Standardize protocols using the Folch method and validate with spike-recovery experiments. Report detailed metadata, including centrifuge settings, solvent ratios, and storage conditions . Collaborative studies should share raw data via repositories (e.g., KEGG, HMDB) for cross-validation .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of EA in intervention studies?

Use linear mixed-effects models to account for individual variability in animal/human trials. For non-linear responses, apply polynomial regression or spline models. Ensure power analysis is conducted a priori to determine sample size .

Q. What are the challenges in distinguishing EA isomers in analytical chemistry?

Isomers (e.g., 11,14-EA vs. 8,11-EA) require advanced chromatographic separation using polar columns (e.g., cyanopropyl phases) or silver-ion HPLC. Confirm identities via tandem MS fragmentation patterns or comparison with authenticated standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||